

# Application Notes and Protocols: Oral Gavage of LY2940094 in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

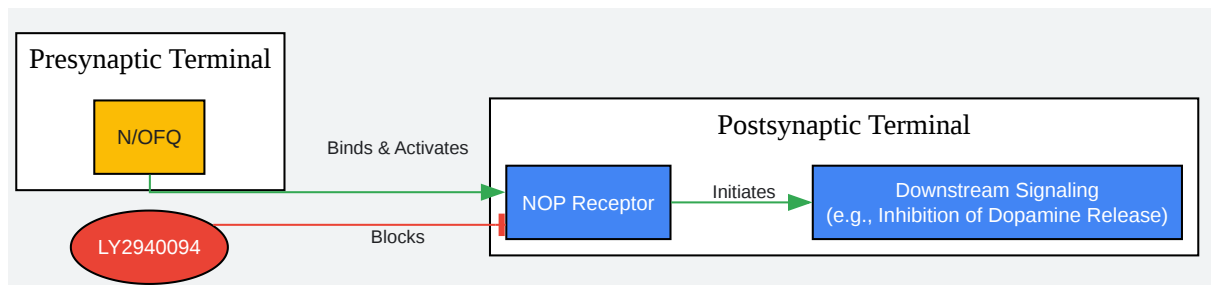
**LY2940094** is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] As an orally bioavailable compound that penetrates the central nervous system, it has been investigated for its therapeutic potential in a variety of conditions, including depression, alcohol dependence, and eating disorders.[2][3][4] N/OFQ, the endogenous ligand for the NOP receptor, is involved in regulating numerous physiological processes, including pain, mood, and reward pathways.[3] By blocking the NOP receptor, **LY2940094** can modulate these pathways, for instance, by preventing ethanol-stimulated dopamine release in the nucleus accumbens.[3]

These application notes provide a comprehensive protocol for the preparation and administration of **LY2940094** to mice via oral gavage, based on established preclinical studies.

## Mechanism of Action: NOP Receptor Antagonism

**LY2940094** exerts its primary effects by competitively binding to the NOP receptor, thereby preventing the endogenous ligand N/OFQ from activating it. This blockade inhibits downstream signaling cascades that are typically initiated by N/OFQ. In the context of reward and addiction, this antagonism has been shown to block ethanol-induced dopamine release, a key process in the reinforcing effects of alcohol.[3] Recent research also suggests that **LY2940094** may

promote oligodendrocyte generation through a mechanism independent of the NOP receptor, indicating potential applications in demyelinating diseases.



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Caption: NOP receptor signaling pathway and antagonism by **LY2940094**.

## Quantitative Data Summary

The following table summarizes dosages and significant findings from various preclinical studies involving the oral administration of **LY2940094** in mice.

Mouse Strain	Dosage (mg/kg, p.o.)	Dosing Regimen	Key Findings	Reference
C57Bl/6 (DIO)	20	Single dose	Reduced fasting-induced food intake and body weight over 24 hours.	[1]
C57Bl/6	3, 10, 30	Single dose	Dose-dependently decreased immobility in fear-conditioning assays; 30 mg/kg was the minimal effective dose.	[5]
N/A	10	Single dose	Resulted in 62% NOP receptor occupancy in the brain.	[6]
NOP(+/-)	3, 30	Single dose	Reduced feeding in 15-hour fasted mice. Effect was absent in NOP(-/-) knockout mice.	[1]
C57BL/6	30	Daily for 1, 2, or 3 weeks	Used in a cuprizone-induced demyelination model to assess effects on remyelination.	

## Experimental Protocols

A validated method for preparing **LY2940094** for oral administration is to use a Captisol-based vehicle, which enhances solubility.[\[6\]](#)

- Vehicle Components:
  - 20% Captisol® (w/v)
  - 25 mM Phosphate Buffer (pH 3.0)
- Procedure:
  - Prepare the 25 mM phosphate buffer and adjust the pH to 3.0.
  - Dissolve Captisol® in the phosphate buffer to a final concentration of 20% (e.g., 200 mg of Captisol® per 1 mL of buffer).
  - Weigh the appropriate amount of **LY2940094** (adjusting for the L-tartaric acid salt weight if applicable).[\[6\]](#)
  - Dissolve the **LY2940094** powder in the 20% Captisol vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).
  - Ensure the solution is clear and fully dissolved. Prepare fresh daily.[\[6\]](#)

Note: If using an alternative vehicle, common options include aqueous solutions with suspending agents like 0.5% carboxymethyl cellulose or 0.05% Tween 80.[\[7\]](#) However, the optimal vehicle should be determined empirically.

This protocol outlines the standard procedure for administering the prepared **LY2940094** solution to mice.

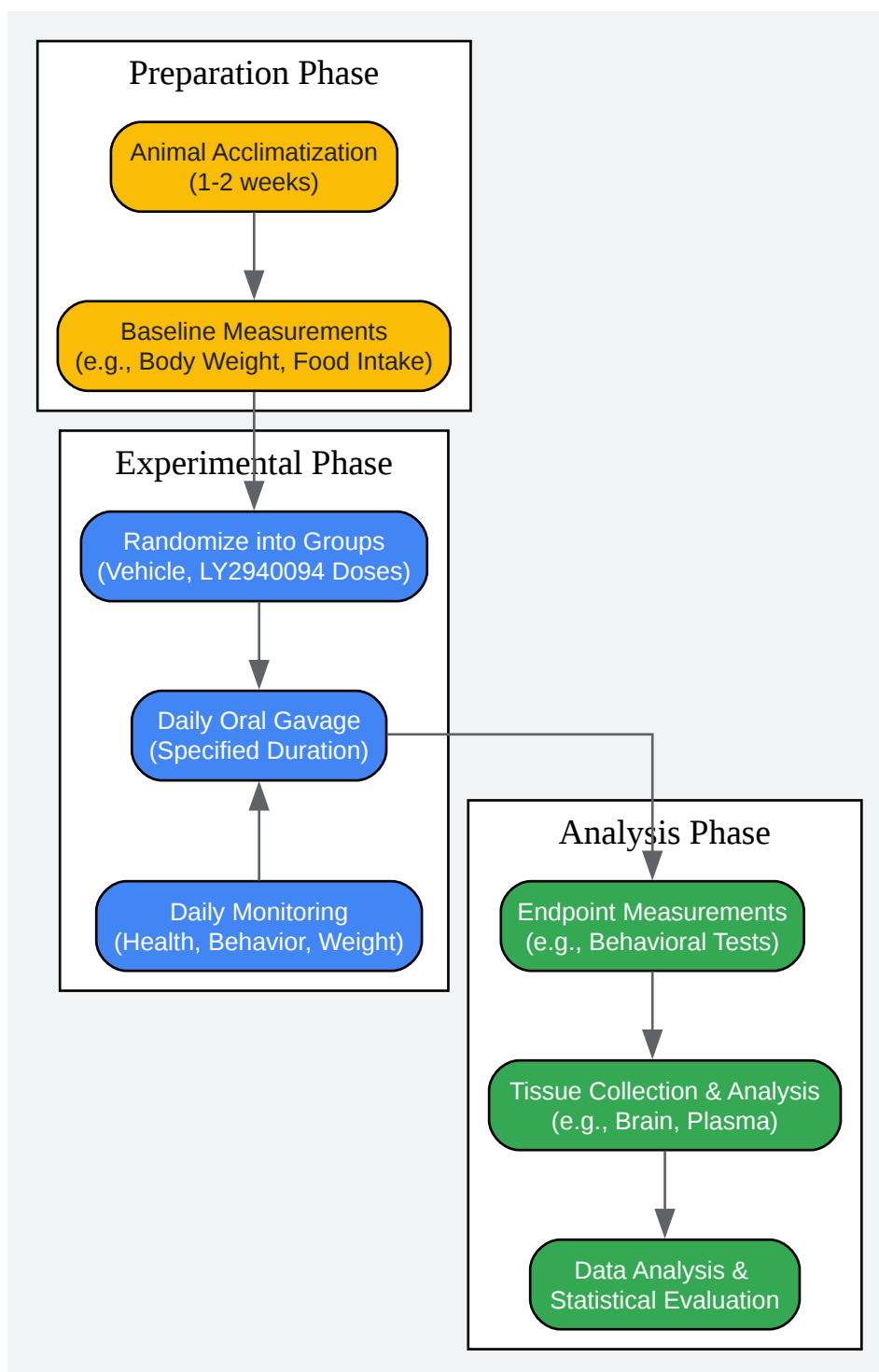
- Materials:
  - Mouse scale

- Appropriately sized gavage needle (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)
- 1 mL syringe
- Prepared **LY2940094** formulation
- Procedure:
  - Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the solution to be administered. The recommended maximum volume for oral gavage is 10 mL/kg, though smaller volumes are preferable to minimize risk of reflux.[6]
  - Volume Calculation:
    - $\text{Volume (mL)} = (\text{Mouse Weight (kg)} \times \text{Dose (mg/kg)}) / \text{Concentration (mg/mL)}$
    - Example: For a 25g (0.025 kg) mouse and a 30 mg/kg dose with a 3 mg/mL solution:
      - $(0.025 \text{ kg} \times 30 \text{ mg/kg}) / 3 \text{ mg/mL} = 0.25 \text{ mL}$
  - Gavage Needle Measurement: Before the first use on a cohort of similar-sized mice, measure the correct insertion depth. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process). Mark this depth on the needle with a permanent marker.
  - Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The body should be held securely.
  - Gavage Administration:
    - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
    - The needle should pass smoothly into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle, as this can cause perforation of the esophagus or trachea.

- Advance the needle to the pre-measured mark.
- Slowly depress the syringe plunger to administer the solution.
- Post-Administration:
  - Slowly and gently remove the gavage needle.
  - Return the mouse to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose, which could indicate improper administration.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study using oral gavage of **LY2940094**.



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Caption: General experimental workflow for **LY2940094** oral gavage studies.

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